molecular formula C15H13FN4O B2914057 9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 462070-04-8

9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2914057
CAS No.: 462070-04-8
M. Wt: 284.294
InChI Key: IMKWTPUGQJZMJD-UHFFFAOYSA-N
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Description

9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C15H13FN4O and its molecular weight is 284.294. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 9-(2-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one, is a derivative of the thienotriazolodiazepine class . These compounds are known to have potent sedative and anxiolytic effects . The primary targets of this compound are likely to be GABA_A receptors, which are the common targets of benzodiazepines and their derivatives .

Mode of Action

The compound interacts with its targets, the GABA_A receptors, by enhancing the effect of the neurotransmitter GABA . This results in an increase in the frequency of the chloride channel opening events, leading to a hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

The compound affects the GABAergic pathway, which is one of the major inhibitory pathways in the central nervous system . By enhancing the effect of GABA, it increases inhibitory neurotransmission, leading to sedative and anxiolytic effects .

Pharmacokinetics

Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action result in decreased neuronal excitability, leading to its sedative and anxiolytic effects . This can result in reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs that also act on GABA_A receptors could potentially enhance or diminish its effects

Biological Activity

9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the triazoloquinazoline class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H25FN4O4S
  • Molecular Weight : 496.55 g/mol
  • CAS Number : 536982-29-3
PropertyValue
Molecular FormulaC25H25FN4O4S
Molecular Weight496.55 g/mol
LogP4.6365
LogD4.5746
Polar Surface Area72.045 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial steps often include the formation of triazole and quinazoline rings through condensation reactions followed by cyclization processes.

Biological Activities

This compound exhibits a range of biological activities that are primarily linked to its interaction with various molecular targets.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

  • Mechanism of Action : The compound binds to the active sites of key enzymes such as protein kinases and topoisomerases, disrupting their function and leading to apoptosis in cancer cells.

Antimicrobial Activity

Studies have reported promising antimicrobial properties against various pathogens. The compound exhibits both antibacterial and antifungal activities.

  • Case Study : In vitro tests have demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus and Candida albicans at low concentrations.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through DPPH radical scavenging assays. Results indicate that it possesses significant free radical scavenging activity.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits cell proliferation; induces apoptosis
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
AntioxidantSignificant DPPH radical scavenging activity

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of triazoloquinazolines. Variations in substituents on the phenyl rings influence biological activity significantly.

  • Example : A derivative with a methoxy group showed enhanced anticancer efficacy compared to its counterparts without such substitutions.

Properties

IUPAC Name

9-(2-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c16-10-5-2-1-4-9(10)14-13-11(6-3-7-12(13)21)19-15-17-8-18-20(14)15/h1-2,4-5,8,14H,3,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKWTPUGQJZMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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